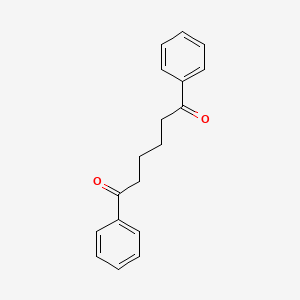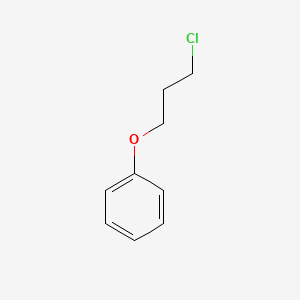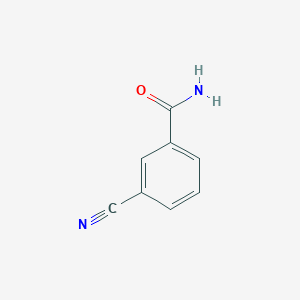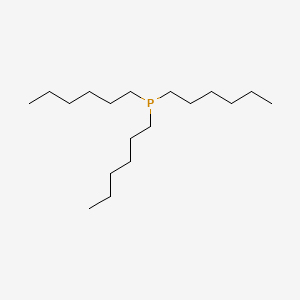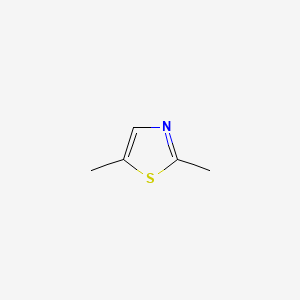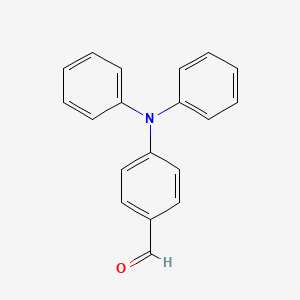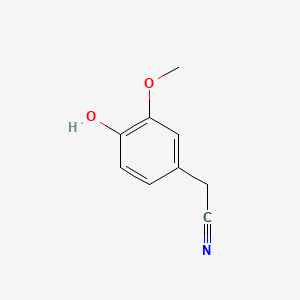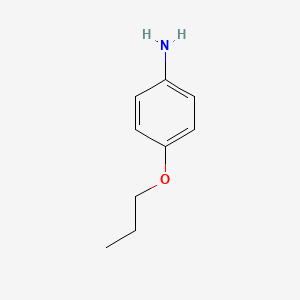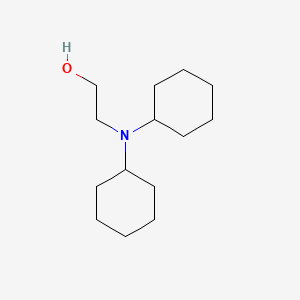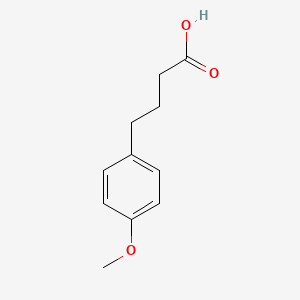
4-Fluorophenethyl alcohol
描述
4-氟苯乙醇,也称为2-(4-氟苯基)乙醇,是一种有机化合物,化学式为C8H9FO。其特点是在苯环上连接一个氟原子,并在乙基链上连接一个羟基。 该化合物为无色液体,通常用作合成药物和农用化学品的原料 .
作用机制
4-氟苯乙醇的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可以作为参与氧化还原反应的酶的底物,导致形成各种代谢产物。 此外,它的抗菌特性归因于其破坏微生物细胞膜的能力,导致细胞裂解和死亡 .
类似化合物:
- 4-氟苯甲醇
- 4-甲氧基苯乙醇
- 4-甲基苯甲醇
- 1-苯乙醇
比较: 4-氟苯乙醇由于同时具有氟原子和羟基而独一无二,这赋予了它独特的化学性质。与 4-氟苯甲醇相比,4-氟苯乙醇有一个额外的乙基链,使其在合成应用中更加通用。 同样,氟原子的存在将其与 4-甲氧基苯乙醇和 4-甲基苯甲醇区分开来,它们在苯环上具有不同的取代基 .
生化分析
Biochemical Properties
4-Fluorophenethyl alcohol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used to prepare 1-fluoro-4-(2-iodoethyl)benzene . The compound’s interactions with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase are crucial for its metabolic processing. These interactions typically involve the oxidation of the hydroxyl group to form corresponding aldehydes or acids .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties suggest that it can disrupt bacterial cell membranes and interfere with essential cellular functions . Additionally, its antifungal properties indicate potential interactions with fungal cell walls and membranes, leading to altered cellular metabolism and growth inhibition .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, its interaction with alcohol dehydrogenase can inhibit the enzyme’s activity, leading to the accumulation of intermediate metabolites . These binding interactions can also result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is stable at room temperature in closed containers under normal storage and handling conditions . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial and antifungal activity . At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . Threshold effects observed in these studies highlight the importance of dosage optimization for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its oxidation and subsequent conversion to aldehydes or acids . These metabolic processes can affect the levels of various metabolites and influence metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, its interactions with mitochondrial enzymes can influence mitochondrial function and energy metabolism .
准备方法
合成路线及反应条件: 4-氟苯乙醇可以通过多种方法合成。一种常见的方法是用甲醇中的硼氢化钠 (NaBH4) 还原 4-氟苯乙醛。 该反应通常在室温下进行,生成 4-氟苯乙醇作为主要产物 .
工业生产方法: 在工业环境中,4-氟苯乙醇可以通过 4-氟苯乙酸的催化加氢制备。此过程涉及在高压和高温条件下使用钯催化剂。 所得产物然后通过蒸馏纯化以获得高纯度的 4-氟苯乙醇 .
化学反应分析
反应类型: 4-氟苯乙醇会发生各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
主要形成的产物:
- 氧化: 4-氟苯乙酸
- 还原: 4-氟苯乙烷
- 取代: 取代的苯乙醇衍生物
科学研究应用
4-氟苯乙醇在科学研究中具有广泛的应用:
相似化合物的比较
- 4-Fluorobenzyl alcohol
- 4-Methoxyphenethyl alcohol
- 4-Methylbenzyl alcohol
- 1-Phenylethanol
Comparison: 4-Fluorophenethyl alcohol is unique due to the presence of both a fluorine atom and a hydroxyl group, which impart distinct chemical properties. Compared to 4-fluorobenzyl alcohol, this compound has an additional ethyl chain, making it more versatile in synthetic applications. Similarly, the presence of the fluorine atom distinguishes it from 4-methoxyphenethyl alcohol and 4-methylbenzyl alcohol, which have different substituents on the benzene ring .
属性
IUPAC Name |
2-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVGXCUHWKQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226812 | |
| Record name | 4-Fluorophenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7589-27-7 | |
| Record name | 4-Fluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7589-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007589277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorophenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorophenethylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LO8D3EB0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Fluorophenethyl alcohol used as an internal standard in analytical chemistry?
A1: this compound is utilized as an internal standard in analytical techniques like gas chromatography, as demonstrated in the analysis of 2-Phenyl-2-propanol in urine samples. [] Internal standards are crucial for accurate quantification in analytical chemistry. They are added to samples, calibration standards, and quality control samples at a known concentration. By comparing the signal response of the analyte to the internal standard, variations during sample preparation and analysis can be corrected, leading to more reliable results.
Q2: What is the role of this compound in studying protein structure and function?
A2: this compound was employed in a study investigating the binding properties of a mutated T4 lysozyme cavity (L99A/M102Q). [] While the abstract doesn't provide specific details, the study likely explores how this compound interacts with the modified binding cavity of the lysozyme. This interaction can provide insights into the structure-activity relationship of the lysozyme mutant, helping researchers understand the impact of mutations on ligand binding and potentially protein function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



